3-Amino-4-bromo-5-fluorophenol

Regiochemistry Medicinal Chemistry Structure-Activity Relationship (SAR)

Procuring a single isomer with the precise 1,2,3,5-substitution pattern required for structure-activity relationship (SAR) studies often causes project delays. 3-Amino-4-bromo-5-fluorophenol (CAS 1807143-32-3) resolves this with its unique ortho-bromo/amino and meta-fluoro/hydroxyl arrangement. · Enables systematic exploration of halogen-π interactions in kinase active sites. · Bromo handle for Suzuki/Heck cross-coupling; amino group for amidation or diazotization. · ¹⁹F NMR-active fluorine atom provides a spectroscopic probe for metabolic studies. Standardized ≥95% purity with rapid global delivery ensures reliable supply for medicinal chemistry programs.

Molecular Formula C6H5BrFNO
Molecular Weight 206.01 g/mol
CAS No. 1807143-32-3
Cat. No. B1410831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-bromo-5-fluorophenol
CAS1807143-32-3
Molecular FormulaC6H5BrFNO
Molecular Weight206.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)Br)F)O
InChIInChI=1S/C6H5BrFNO/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H,9H2
InChIKeyWGZLXXSRSPNOAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-bromo-5-fluorophenol: Baseline Properties


3-Amino-4-bromo-5-fluorophenol (CAS 1807143-32-3) is a halogenated aminophenol building block characterized by the concurrent presence of amino (-NH₂), bromo (-Br), fluoro (-F), and phenolic hydroxyl (-OH) substituents on a single benzene ring . This substitution pattern yields a molecular formula of C₆H₅BrFNO and a molecular weight of 206.01 g/mol, with a typical purity specification of ≥95% . The compound belongs to a class of polysubstituted aromatic intermediates that are of interest in medicinal chemistry due to the distinct electronic and steric properties imparted by the halogen atoms, which can influence binding interactions and metabolic stability [1].

Why 3-Amino-4-bromo-5-fluorophenol Cannot Be Substituted


Simple substitution with a generic halogenated phenol or aminophenol is not viable due to the unique, interdependent electronic and steric effects conferred by the specific 1,2,3,5-substitution pattern of this compound. The ortho relationship between the bromine atom and the amino group, combined with the meta-fluoro substituent relative to the hydroxyl group, creates a distinct chemical environment that governs both its reactivity in cross-coupling reactions and its potential for specific target engagement . Molecular docking studies on a closely related analog, 3-amino-4-bromo-2-fluorophenol, have demonstrated that the specific arrangement of bromo and fluoro substituents is critical for forming halogen-π interactions with key residues in kinase active sites, which directly impacts inhibitory activity . Therefore, changing the halogen substitution pattern or the position of the amino group is expected to alter, and potentially abolish, the desired biological or chemical properties, making 3-Amino-4-bromo-5-fluorophenol a non-interchangeable entity within its class.

3-Amino-4-bromo-5-fluorophenol: Key Analog Comparison


Regiochemistry: 1,2,3,5 vs 1,2,4,5 Substitution

3-Amino-4-bromo-5-fluorophenol (CAS 1807143-32-3) is a distinct regioisomer of 4-Amino-3-bromo-5-fluorophenol (CAS 847872-11-1). The former possesses a 1,2,3,5-substitution pattern (amino, bromo, fluoro, hydroxyl), whereas the latter has a 1,2,4,5-substitution pattern . This difference in the relative positions of the amino and hydroxyl groups is a fundamental determinant of both chemical reactivity and biological target recognition. While no direct comparative biological assay data was identified for these specific regioisomers, the established principles of medicinal chemistry indicate that such a change in substitution pattern would lead to a different vector for hydrogen bonding and altered electronic distribution on the aromatic ring, thereby distinguishing the two compounds in any structure-activity relationship (SAR) study [1].

Regiochemistry Medicinal Chemistry Structure-Activity Relationship (SAR)

Amino Group at C3 vs Des-Amino Analog

The presence of a primary amino group (-NH₂) at the 3-position is the key differentiating feature of 3-Amino-4-bromo-5-fluorophenol compared to 4-Bromo-3-fluorophenol (CAS 121219-03-2), which lacks this functional group [1]. The amino group is a powerful activating and directing group for electrophilic aromatic substitution and provides a handle for a wide range of synthetic transformations, including diazotization, amide formation, and conversion to other functionalities like azides or isocyanates. In contrast, 4-Bromo-3-fluorophenol, while useful as a substrate for cross-coupling reactions like Suzuki-Miyaura, offers a more limited set of derivatization options and a different reactivity profile due to the absence of the strongly electron-donating amino group [2].

Synthetic Utility Cross-Coupling Building Blocks

Lipophilicity and Acidity Differentiation

The substitution pattern of 3-Amino-4-bromo-5-fluorophenol results in a distinct predicted physicochemical profile compared to a related non-aminated analog. While experimental data is not widely available, computational predictions for 3-Amino-4-bromo-5-fluorophenol indicate a logP value of approximately -0.292 [1]. In contrast, 4-Bromo-3-fluorophenol has a reported logP value of 2.34 [2]. This difference of approximately 2.6 log units suggests that 3-Amino-4-bromo-5-fluorophenol is significantly more hydrophilic. The predicted pKa for the structurally related 4-amino-3-bromo-5-fluorophenol is 8.29±0.23 , which provides a class-level estimate for the basicity of the amino group in this scaffold.

Physicochemical Properties Drug-likeness Medicinal Chemistry

Applications of 3-Amino-4-bromo-5-fluorophenol


Kinase and Bromodomain Inhibitor Discovery

As a polysubstituted aminophenol, this compound is a valuable building block for constructing kinase inhibitors and bromodomain-targeting probes. The presence of both bromine and fluorine atoms, in conjunction with the amino group, allows for the systematic exploration of halogen-π interactions and hydrogen-bonding networks in the active sites of these therapeutically important proteins . The specific 1,2,3,5-substitution pattern can be exploited to achieve unique binding geometries that are not accessible with simpler or differently substituted analogs [1].

Cross-Coupling and Functionalization Intermediate

The combination of a bromo substituent (a handle for Suzuki, Heck, and Buchwald-Hartwig cross-couplings) and an amino group (for amide bond formation, diazotization, or conversion to other nitrogen-containing functionalities) makes this compound a versatile intermediate for the divergent synthesis of complex molecular architectures . The electron-withdrawing fluorine atom can also modulate the reactivity of the aromatic ring and influence the regioselectivity of further functionalization steps.

Activity-Based Probes and Fluorinated Tags

The fluorine atom in this compound provides a useful spectroscopic handle for ¹⁹F NMR studies, which can be employed to investigate protein-ligand interactions or to track the metabolic fate of derived compounds [2]. The amino group can be readily conjugated to fluorophores, affinity tags, or biotin, enabling the creation of activity-based probes or chemical biology tools for target identification and validation .

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